2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a phenylethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or thiols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
2,6-Dichlorobenzenesulfonamide: Lacks the phenylethyl group but shares the sulfonamide moiety.
N-(2-Phenylethyl)benzenesulfonamide: Lacks the chlorine atoms but retains the phenylethyl and sulfonamide groups.
2,6-Dichlorobenzonitrile: Contains the dichlorobenzene structure but with a nitrile group instead of the sulfonamide.
Uniqueness: 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its dichlorobenzene and phenylethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHINWWESEHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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